

Spectroscopic Analysis of 2-(Diisopropylamino)ethanethiol: A Technical Guide

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Compound of Interest

Compound Name: **2-(Diisopropylamino)ethanethiol**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of **2-(Diisopropylamino)ethanethiol**. The information presented herein is essential for the characterization and understanding of this compound in research and development settings. This guide includes key spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for the analysis process.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Diisopropylamino)ethanethiol**. It is important to note that while mass spectrometry data for the free base is available, the provided Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are for the hydrochloride salt, which may cause slight variations in chemical shifts and absorption frequencies compared to the free base.

Table 1: General Information for 2-(Diisopropylamino)ethanethiol

Property	Value	Source
Molecular Formula	C ₈ H ₁₉ NS	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	161.31 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	5842-07-9	--INVALID-LINK--, --INVALID-LINK--
IUPAC Name	2-[di(propan-2-yl)amino]ethanethiol	--INVALID-LINK--

Table 2: Mass Spectrometry Data for 2-(Diisopropylamino)ethanethiol

m/z	Relative Intensity (%)	Proposed Fragment
161	15	[M] ⁺ (Molecular Ion)
146	100	[M - CH ₃] ⁺
114	85	[M - CH ₂ SH] ⁺
100	40	[M - C ₄ H ₉] ⁺
72	55	[C ₄ H ₁₀ N] ⁺
58	30	[C ₃ H ₈ N] ⁺

Data obtained from the NIST WebBook electron ionization mass spectrum.[\[1\]](#)

Table 3: ¹H NMR Spectroscopic Data for 2-(Diisopropylamino)ethanethiol Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.3 - 1.4	Doublet	12H	-CH(CH ₃) ₂
~2.6 - 2.8	Multiplet	2H	-CH ₂ -SH
~3.0 - 3.2	Multiplet	2H	-N-CH ₂ -
~3.5 - 3.7	Septet	2H	-CH(CH ₃) ₂
~1.5 (broad)	Singlet	1H	-SH

Note: Data is for the hydrochloride salt and chemical shifts may vary for the free base. The thiol proton signal is often broad and may exchange with D₂O.

Table 4: Predicted ¹³C NMR Spectroscopic Data for 2-(Diisopropylamino)ethanethiol

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~19 - 21	-CH(CH ₃) ₂
~25 - 28	-CH ₂ -SH
~48 - 52	-N-CH ₂ -
~52 - 56	-CH(CH ₃) ₂

Note: These are predicted values based on the analysis of structurally similar compounds such as N,N-diisopropylethylamine and ethanethiol. Actual experimental values may differ.

Table 5: Key IR Absorption Bands for 2-(Diisopropylamino)ethanethiol Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (aliphatic)
~2870	Medium	C-H stretch (aliphatic)
~2550	Weak, Broad	S-H stretch
~1470	Medium	C-H bend (CH ₃ and CH ₂)
~1380	Medium	C-H bend (isopropyl group)
~1150	Medium	C-N stretch

Note: Data is for the hydrochloride salt. The S-H stretching vibration is typically weak. In the free base, the N-H⁺ stretch present in the hydrochloride salt would be absent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy A sample of approximately 5-10 mg of **2-(diisopropylamino)ethanethiol** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer at room temperature. Data is acquired over a spectral width of 0-12 ppm with a relaxation delay of 1 second and 16 scans.

1.2. ¹³C NMR Spectroscopy A more concentrated sample of approximately 20-50 mg of **2-(diisopropylamino)ethanethiol** is dissolved in 0.5-0.7 mL of CDCl₃ with TMS. The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is used with a relaxation delay of 2 seconds and an accumulation of 512 scans to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

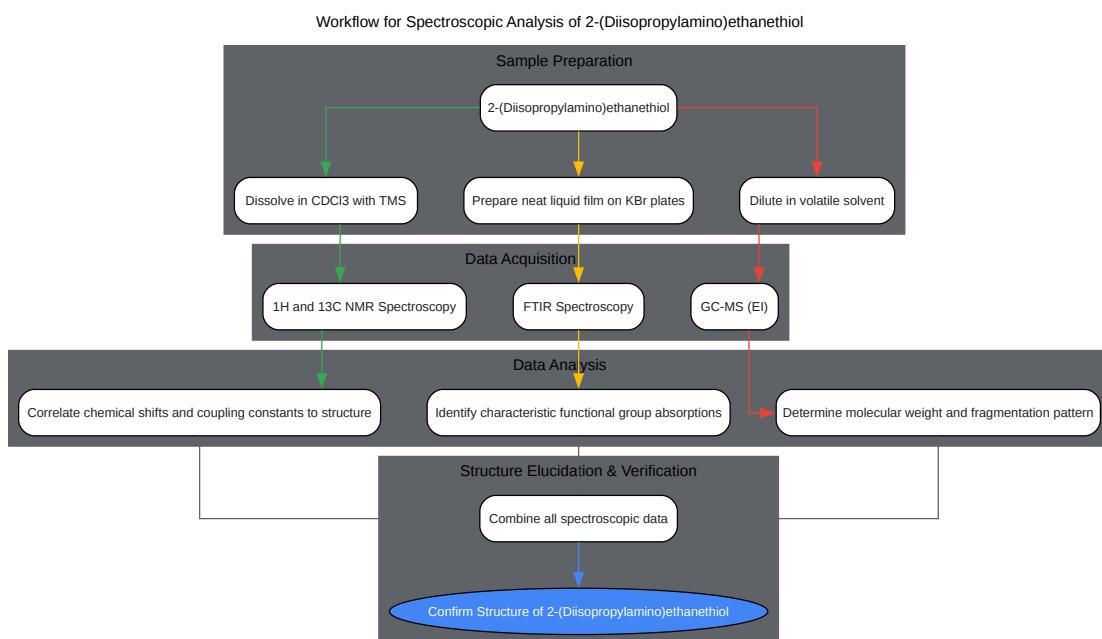
A drop of neat **2-(diisopropylamino)ethanethiol** is placed between two potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum. The spectrum is typically an average of 16 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-(diisopropylamino)ethanethiol** in a volatile organic solvent such as dichloromethane or methanol is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-400 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(Diisopropylamino)ethanethiol**.

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Caption: Spectroscopic analysis workflow.

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References

- 1. 2-(Diisopropylamino)ethanethiol [webbook.nist.gov]
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